molecular formula C9H10BrNO3 B6202789 methyl 3-amino-2-bromo-6-methoxybenzoate CAS No. 2092317-37-6

methyl 3-amino-2-bromo-6-methoxybenzoate

Cat. No. B6202789
CAS RN: 2092317-37-6
M. Wt: 260.1
InChI Key:
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Description

Methyl 3-amino-2-bromo-6-methoxybenzoate (MBM) is an organic compound that has a wide range of applications in the scientific and medical fields. MBM is an important intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and other biologically active molecules. It is also used as a reagent in the synthesis of other compounds. MBM has been studied extensively in the past few decades and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Methyl 3-amino-2-bromo-6-methoxybenzoate has a wide range of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as antibiotics, antifungals, and antivirals. It has also been used in the synthesis of organic dyes and pigments, as well as in the synthesis of polymers and other materials. methyl 3-amino-2-bromo-6-methoxybenzoate has also been used in the study of the structure and function of proteins and enzymes.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-bromo-6-methoxybenzoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. It is also believed to act as an antioxidant and has been shown to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
methyl 3-amino-2-bromo-6-methoxybenzoate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as to inhibit the activity of certain enzymes involved in the synthesis of proteins and other molecules. It has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, methyl 3-amino-2-bromo-6-methoxybenzoate has been found to have antioxidant properties and has been shown to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 3-amino-2-bromo-6-methoxybenzoate in lab experiments include its relatively low cost, its availability in a range of concentrations, and its wide range of applications. However, there are also some limitations to using methyl 3-amino-2-bromo-6-methoxybenzoate in lab experiments. For example, methyl 3-amino-2-bromo-6-methoxybenzoate can be toxic if not handled properly and can cause irritation to the skin and eyes. Additionally, methyl 3-amino-2-bromo-6-methoxybenzoate can be difficult to remove from reaction mixtures and can interfere with certain analytical techniques.

Future Directions

The potential future directions for research on methyl 3-amino-2-bromo-6-methoxybenzoate include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the medical and scientific fields. Additionally, research could be conducted to develop more efficient synthesis methods for methyl 3-amino-2-bromo-6-methoxybenzoate and to explore its potential uses in drug delivery systems. Additionally, research could be conducted to investigate the potential toxicity of methyl 3-amino-2-bromo-6-methoxybenzoate and to develop methods to reduce its toxicity. Finally, research could be conducted to further explore its potential antioxidant and anti-inflammatory properties.

Synthesis Methods

Methyl 3-amino-2-bromo-6-methoxybenzoate can be synthesized in a two-step process. The first step involves the reaction of 3-amino-2-bromobenzoic acid with 6-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces a condensation product, which is then reacted with methyl bromide to produce methyl 3-amino-2-bromo-6-methoxybenzoate. This reaction is typically carried out in a solvent such as ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-2-bromo-6-methoxybenzoate involves the bromination of methyl 3-hydroxy-2-methoxybenzoate followed by the conversion of the hydroxyl group to an amino group.", "Starting Materials": [ "Methyl 3-hydroxy-2-methoxybenzoate", "Bromine", "Sodium hydroxide", "Ammonium chloride", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve methyl 3-hydroxy-2-methoxybenzoate in ethanol.", "Step 2: Add bromine dropwise to the solution with stirring until a yellow color persists.", "Step 3: Add sodium hydroxide to the solution to neutralize the excess bromine.", "Step 4: Add ammonium chloride to the solution to precipitate the product.", "Step 5: Filter the product and wash with water.", "Step 6: Dissolve the product in hydrochloric acid.", "Step 7: Add sodium bicarbonate to the solution to adjust the pH to basic.", "Step 8: Filter the product and wash with water.", "Step 9: Dissolve the product in ethanol.", "Step 10: Add hydrochloric acid and heat the solution to convert the hydroxyl group to an amino group.", "Step 11: Filter the product and wash with water.", "Step 12: Dry the product under vacuum to obtain methyl 3-amino-2-bromo-6-methoxybenzoate." ] }

CAS RN

2092317-37-6

Product Name

methyl 3-amino-2-bromo-6-methoxybenzoate

Molecular Formula

C9H10BrNO3

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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